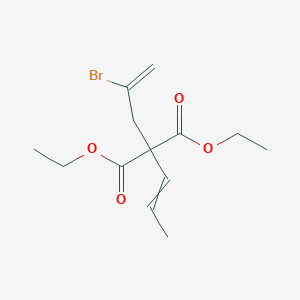
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes bromine, propene, and propanedioate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with 2-bromopropene and propene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the diethyl propanedioate, allowing it to react with the brominated and alkenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the propene groups can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation reactions using catalysts like palladium on carbon can add hydrogen across the double bonds.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the double bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield diethyl (2-iodoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate, while hydrogenation can produce diethyl (2-propyl)(propyl)propanedioate.
Aplicaciones Científicas De Investigación
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, while the double bonds can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-bromoethylphosphonate: Similar in structure but contains a phosphonate group instead of a propanedioate group.
Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate: Contains a bromopropene group but differs in the position and type of functional groups.
Propiedades
Número CAS |
118453-14-8 |
|---|---|
Fórmula molecular |
C13H19BrO4 |
Peso molecular |
319.19 g/mol |
Nombre IUPAC |
diethyl 2-(2-bromoprop-2-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C13H19BrO4/c1-5-8-13(9-10(4)14,11(15)17-6-2)12(16)18-7-3/h5,8H,4,6-7,9H2,1-3H3 |
Clave InChI |
UDRBRVQEJUDHRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(=C)Br)(C=CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
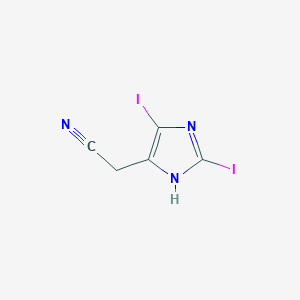
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)

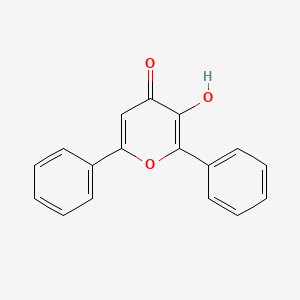
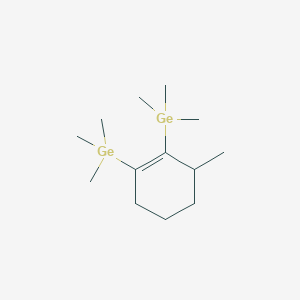
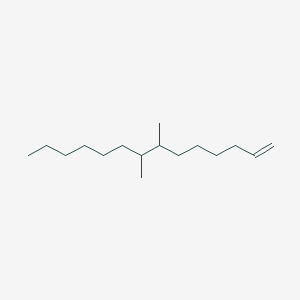
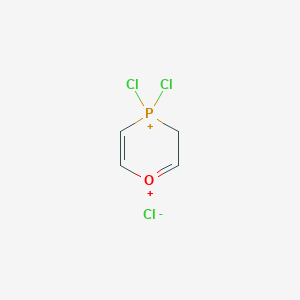
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
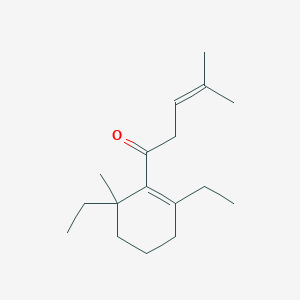
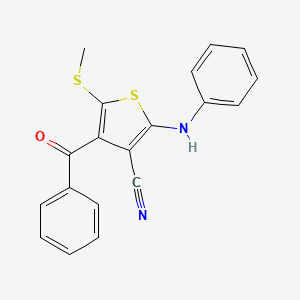
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
